2-(Ethylideneamino)ethanamine
Description
2-(Ethylideneamino)ethanamine is an organic compound characterized by an ethanamine backbone substituted with an ethylideneamino group (–N=CH–CH₃). This structure places it within the broader class of Schiff bases (imines), which are typically formed via the condensation of primary amines with aldehydes or ketones. The ethylidene group introduces a conjugated C=N bond, influencing its reactivity, stability, and coordination chemistry.
These Schiff bases are pivotal in synthesizing metal complexes due to their chelating properties.
Properties
CAS No. |
144697-33-6 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
2-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5/h2H,3-5H2,1H3 |
InChI Key |
HRHJLRPSINDGJF-UHFFFAOYSA-N |
SMILES |
CC=NCCN |
Canonical SMILES |
CC=NCCN |
Synonyms |
N-ETHYLIDENEETHYLENEDIAMINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- This compound differs from EDA by replacing one amine group with an imine, reducing basicity but enhancing π-conjugation for metal coordination .
- Compared to ethanolamine, the hydroxyl group (–OH) is replaced by an imine, altering solubility (lower polarity) and reactivity (increased susceptibility to hydrolysis) .
- Aromatic derivatives like N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine exhibit higher molecular weights and applications in pharmaceuticals due to nitro groups .
Physicochemical Properties
| Property | This compound | Ethylenediamine (EDA) | Ethanolamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 86.14 | 60.10 | 61.08 |
| Boiling Point | ~150–160°C (estimated) | 116–118°C | 170–171°C |
| Solubility in Water | Moderate | Highly soluble | Highly soluble |
| Reactivity | Hydrolysis-prone imine bond | Strong base, nucleophile | Amphoteric (–OH and –NH₂) |
Sources : Data inferred from analogous compounds in .
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